molecular formula C15H14N2O B12613668 Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- CAS No. 651328-27-7

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-

Cat. No.: B12613668
CAS No.: 651328-27-7
M. Wt: 238.28 g/mol
InChI Key: YVTBRNZCZKKSHP-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a nitrile group attached to a benzene ring, along with a hydroxyphenyl and methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.

Industrial Production Methods

Industrial production of benzonitriles typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzonitriles depending on the reagent used.

Scientific Research Applications

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl and methylamino substituents may also contribute to its biological effects by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is unique due to the presence of both hydroxyphenyl and methylamino groups, which can enhance its reactivity and potential biological activities compared to simpler benzonitriles.

Properties

CAS No.

651328-27-7

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methyl-methylamino]benzonitrile

InChI

InChI=1S/C15H14N2O/c1-17(11-13-7-3-5-9-15(13)18)14-8-4-2-6-12(14)10-16/h2-9,18H,11H2,1H3

InChI Key

YVTBRNZCZKKSHP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1O)C2=CC=CC=C2C#N

Origin of Product

United States

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